molecular formula C24H21ClN6O3S B298265 N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide

N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide

Katalognummer B298265
Molekulargewicht: 509 g/mol
InChI-Schlüssel: KMRVGHPVDXMKJI-JVWAILMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide is a chemical compound used in scientific research for its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various diseases. For example, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. It can also inhibit the activity of histone deacetylases (HDACs), which are involved in cancer.
Biochemical and Physiological Effects:
N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of fungi. It has also been found to have low toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide in lab experiments include its potential therapeutic effects, low toxicity in normal cells, and ability to inhibit specific enzymes and proteins. However, the limitations include the need for further research to determine its efficacy and safety in humans, and the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide. These include:
1. Further research to determine its efficacy and safety in humans
2. Development of more potent and selective analogs of this compound
3. Investigation of its potential as a combination therapy with other anticancer or anti-inflammatory drugs
4. Investigation of its potential as a topical antifungal agent
5. Development of new delivery methods to improve its bioavailability and efficacy.
In conclusion, N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide is a promising chemical compound with potential therapeutic effects in various diseases. Further research is needed to determine its efficacy and safety in humans, and to develop more potent and selective analogs of this compound.

Synthesemethoden

The synthesis of N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 3-chloro-5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form an intermediate compound. This intermediate compound is then reacted with N-(3-pyridinyl)benzenesulfonamide and acetic anhydride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases. It has been found to have anticancer, anti-inflammatory, and antifungal properties. Studies have also shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungi.

Eigenschaften

Produktname

N-(2-{2-[(3-chloro-5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-pyridinyl)benzenesulfonamide

Molekularformel

C24H21ClN6O3S

Molekulargewicht

509 g/mol

IUPAC-Name

2-[benzenesulfonyl(pyridin-3-yl)amino]-N-[(E)-(3-chloro-5-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN6O3S/c1-18-22(24(25)29-31(18)19-9-4-2-5-10-19)16-27-28-23(32)17-30(20-11-8-14-26-15-20)35(33,34)21-12-6-3-7-13-21/h2-16H,17H2,1H3,(H,28,32)/b27-16+

InChI-Schlüssel

KMRVGHPVDXMKJI-JVWAILMASA-N

Isomerische SMILES

CC1=C(C(=NN1C2=CC=CC=C2)Cl)/C=N/NC(=O)CN(C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)Cl)C=NNC(=O)CN(C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CC1=C(C(=NN1C2=CC=CC=C2)Cl)C=NNC(=O)CN(C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.